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Abstract

Sanggenon C is a complex prenylated flavonoid isolated from the root bark of Morus species,
notably Morus alba. It is classified as a Diels-Alder type adduct, featuring a unique and intricate
stereochemistry. This molecule has garnered significant interest within the scientific community
due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and
cardioprotective effects. This technical guide provides a comprehensive overview of the
chemical structure of Sanggenon C, including its definitive spectroscopic data, a detailed
protocol for its isolation from natural sources, and an examination of its known mechanisms of
action, with a focus on key signaling pathways. All quantitative data are presented in structured
tables for clarity and comparative analysis, and logical relationships are visualized through
diagrams to facilitate understanding.

Chemical Structure and Identification

Sanggenon C is a polyphenolic compound with a complex molecular architecture. Its structure
was first elucidated in 1981 by Nomura et al. and is characterized by a flavanone skeleton
fused with a substituted cyclohexene ring system, a result of a biosynthetic Diels-Alder

reaction.

Table 1: Chemical Identifiers for Sanggenon C
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Identifier Value Reference

(5aR,10aS)-2-[(1S,5S,6R)-6-
(2,4-dinydroxybenzoyl)-5-(2,4-
dihydroxyphenyl)-3-
methylcyclohex-2-en-1-

IUPAC Name [1]
yl]-1,3,8,10a-tetrahydroxy-5a-
(3-methylbut-2-enyl)-

benzofuro[3,2-b]jchromen-11-

one
Molecular Formula Ca0H36012 [1]
Molecular Weight 708.7 g/mol [2]
CAS Number 80651-76-9 [1]
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SMILES String

Spectroscopic Data for Structure Elucidation

The structural assignment of Sanggenon C was accomplished through a combination of
spectroscopic techniques. The following tables summarize the key quantitative data from UV-
Vis, Mass Spectrometry, and NMR spectroscopy as reported in the foundational literature.

UV-Vis Spectroscopy

The UV-Vis spectrum of Sanggenon C in ethanol exhibits absorption maxima characteristic of
a complex flavonoid structure.

Table 2: UV-Vis Absorption Data for Sanggenon C
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Solvent Amax (nm)

Ethanol 215, 265, 286, 330 (shoulder)

Mass Spectrometry

High-resolution mass spectrometry confirms the molecular formula of Sanggenon C. The
fragmentation pattern provides valuable information about the different structural motifs within

the molecule.

Table 3: Mass Spectrometry Data for Sanggenon C

. L Key Fragment lons
Technique lonization Mode [M]+ (m/z)

(m/z)
_ . Not explicitly detailed
High-Resolution MS ESI 708.2207 ) )
in available abstracts.
GC-MS N N 151, 111, 213, 110,
] CI-B, Positive Not specified
(Experimental) 150

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are the most powerful tools for the detailed structural elucidation
of Sanggenon C, allowing for the assignment of each proton and carbon in its complex

scaffold.

Table 4: *H NMR (100 MHz, Acetone-ds) Spectral Data of Sanggenon C
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment

ppm) (3, Hz)
1.56 s C-3"-CHs
1.60 s C-3"-CHs (cis)
1.72 s C-3"-CHs (trans)
2.0-2.8 m ol c2 e

protons
3.20 d J=11 C-5"
4.90 d J=11 C-6"
5.10 m c-2"
5.50 brs c-2"
6.0-6.6 m Aromatic Protons
7.15 d J=9 Aromatic Proton
7.60 d J=9 Aromatic Proton
12.45 s C-5'-OH
13.80 s C-7-OH

Table 5: 13C NMR (25 MHz, Acetone-des) Spectral Data of Sanggenon C
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Chemical Shift (6, ppm) Assignment
17.8 c-4™

21.0 c-5"

25.8 C-3"-CHs
31.0 c-1"

36.6 C-4"

40.8 c-1"

44.8 C-5"

49.0 c-2"

84.0 C-3

90.5 C-2
95.0-166.0 Aromatic & Olefinic Carbons
197.8 Cc-4'

208.5 c-7"

Experimental Protocols
Isolation of Sanggenon C from Morus alba Root Bark

The following protocol is a composite of established methods for the extraction and purification
of Sanggenon C.

Workflow for Sanggenon C Isolation
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1. Material Preparation

Dried, powdered Morus alba root bark (10 kg)

l

2. Extraction

80% Methanol (170 L), 24h at room temperature

l

3. Concentration

Rotary evaporation to yield crude MeOH extract (1.7 kg)

'

4. Solvent Partitioning

Suspend in H20 (2 L), partition with Ethyl Acetate (2 L x 2)

and n-Butanol (1.8 L x 3)

Collect

Ethyl Acetate Fraction (MRE, 580 g)
(Contains Sanggenon C)

n-Butanol Fraction (MRB, 114 g)

Aqueous Fraction (MRW, 1006 g)

i

5. Column Chromatography (Silica Gel)

Elution with a gradient of n-hexane and ethyl acetate

i

6. Further Purification (ODS Column)
Elution with a gradient of methanol and water

i

7. Final Purification (Sephadex LH-20)
Elution with methanol

Pure Sanggenon C

Click to download full resolution via product page

Caption: Isolation and purification workflow for Sanggenon C.
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Material Preparation: The root bark of Morus alba is collected, dried, and ground into a fine
powder to maximize the surface area for extraction.

Extraction: The powdered root bark (10 kg) is macerated in 80% aqueous methanol (170 L)
at room temperature for 24 hours.[3] This process is repeated to ensure exhaustive
extraction.

Concentration: The resulting methanolic extract is filtered and concentrated under reduced
pressure using a rotary evaporator to yield a crude extract (approx. 1.7 kg).[3]

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned
with ethyl acetate and n-butanol.[3] The ethyl acetate fraction, which is enriched with
Sanggenon C, is collected.

Chromatographic Purification: The ethyl acetate fraction is subjected to multiple rounds of
column chromatography.

o Silica Gel Chromatography: The fraction is first separated on a silica gel column using a
gradient elution system, typically with n-hexane and ethyl acetate.

o ODS Chromatography: Fractions containing Sanggenon C are further purified on an
octadecylsilyl (ODS) reversed-phase column with a methanol-water gradient.[3]

o Size-Exclusion Chromatography: Final purification is often achieved using a Sephadex
LH-20 column with methanol as the mobile phase to remove remaining impurities.[3]

Purity Analysis: The purity of the isolated Sanggenon C is confirmed by High-Performance
Liquid Chromatography (HPLC).

NF-kB Activation Assay (General Protocol)

The inhibitory effect of Sanggenon C on NF-kB activation can be assessed using a reporter
gene assay or by monitoring the nuclear translocation of the p65 subunit.

e Cell Culture and Treatment: HeLa cells stably transfected with an NF-kB-luciferase reporter
construct are seeded in 96-well plates.[4] After reaching appropriate confluency, cells are
pre-treated with various concentrations of Sanggenon C for 2 hours.
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o Stimulation: Cells are then stimulated with an NF-kB activator, such as Tumor Necrosis
Factor-alpha (TNF-a) or Interleukin-1a (IL-10a), for a predetermined time (e.g., 24 minutes to
6 hours).[4][5]

e Luciferase Assay:
o Cells are lysed using a suitable lysis buffer.
o The cell lysate is transferred to an opaque 96-well plate.

o Luciferase Assay Reagent is added, and the luminescence, which is proportional to NF-kB
transcriptional activity, is measured using a luminometer.[4]

e p65 Translocation (Immunofluorescence):

o Following treatment and stimulation, cells are fixed with 4% formaldehyde and
permeabilized with 0.1% Triton X-100.[5]

o Cells are incubated with a primary antibody against the NF-kB p65 subunit, followed by a
fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

o The subcellular localization of p65 is visualized and quantified using high-content imaging
analysis. A decrease in nuclear p65 fluorescence in Sanggenon C-treated cells indicates
inhibition of translocation.[5]

Signaling Pathways Modulated by Sanggenon C

Sanggenon C exerts its biological effects by modulating several key intracellular signaling
pathways.

Inhibition of the ERK Signaling Pathway

In the context of gastric cancer, Sanggenon C has been shown to induce apoptosis by
inhibiting the Extracellular signal-Regulated Kinase (ERK) pathway.[6] This pathway is a critical
regulator of cell proliferation and survival.

ERK Signaling Inhibition by Sanggenon C
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Caption: Sanggenon C downregulates p-ERK, inhibiting proliferation.

Suppression of the Calcineurin/NFAT2 Pathway

Sanggenon C has demonstrated protective effects against cardiac hypertrophy by suppressing
the calcineurin/NFAT2 signaling cascade.[7] Calcineurin, a calcium-dependent phosphatase,
dephosphorylates NFAT (Nuclear Factor of Activated T-cells), allowing its translocation to the
nucleus to activate hypertrophic gene expression.

Calcineurin/NFAT2 Pathway Inhibition by Sanggenon C
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Caption: Sanggenon C inhibits calcineurin, preventing NFAT2 activation.

Conclusion

Sanggenon C is a structurally complex and pharmacologically active natural product. Its
chemical architecture, defined by detailed spectroscopic analysis, provides the basis for its
diverse biological functions. The methodologies for its isolation are well-established, enabling
further investigation into its therapeutic potential. The elucidation of its inhibitory effects on key
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signaling pathways, such as ERK and calcineurin/NFAT2, offers a molecular-level
understanding of its anti-cancer and cardioprotective properties, paving the way for future drug
development and translational research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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